6,7-dimethoxy-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroisoquinoline
Description
The compound 6,7-dimethoxy-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroisoquinoline is a heterocyclic isoquinoline derivative with a 1,3-thiazole substituent at the 2-position. Its structural features include:
- 6,7-Dimethoxy groups: These electron-donating groups enhance solubility and influence receptor binding interactions.
- 1,3-Thiazole ring: A heterocyclic moiety known for modulating bioactivity in medicinal chemistry.
This compound is of interest in neuroscience and oncology due to its structural similarity to ligands targeting NMDA receptors (e.g., NR2B subtype) and multidrug resistance proteins (MRP1) .
Properties
IUPAC Name |
2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-4-(trifluoromethyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2S/c1-21-11-5-9-3-4-20(7-10(9)6-12(11)22-2)14-19-13(8-23-14)15(16,17)18/h5-6,8H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCDDBGDBHOOTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C3=NC(=CS3)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs and their substituents are summarized below:
Abbreviation: THIQ = Tetrahydroisoquinoline.
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s CF₃-thiazole group provides stronger electron-withdrawing effects compared to the indole (F397) or methoxy-tetrahydronaphthalenyl (F400) groups. This may enhance binding to targets requiring polar interactions, such as NMDA receptors .
- Thiazoles are less bulky than indoles, which could improve blood-brain barrier penetration .
Pharmacological Activity and Selectivity
NR2B NMDA Receptor Ligands
- The target compound’s styryl-free design (vs. the styryl-containing analog in ) may reduce off-target effects. Styryl groups are associated with photoisomerization issues, which the thiazole substitution avoids .
- CF₃ Contribution : The trifluoromethyl group likely enhances binding affinity to the NR2B subtype by forming hydrophobic interactions with receptor pockets .
Sigma-2 Receptor Agonists/MRP1 Modulators
- Compared to F397 (indole-based), the target compound’s thiazole ring may reduce sigma-2 receptor affinity but improve MRP1 modulation due to the CF₃ group’s influence on ATP-binding cassette (ABC) transporter interactions .
- F400 Analog : The methoxy-tetrahydronaphthalenyl group in F400 confers rigidity, whereas the thiazole’s planar structure in the target compound may allow better fit into MRP1’s substrate-binding domain .
Physicochemical and Metabolic Properties
- Metabolic Stability : Thiazole rings are less prone to oxidative metabolism than indoles, suggesting the target compound may have a longer half-life .
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